molecular formula C25H26O3 B11984990 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11984990
M. Wt: 374.5 g/mol
InChI Key: PVKZRBRQBKDMHW-UHFFFAOYSA-N
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Description

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with pentyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pentylphenylboronic acid with 5-propyl-7H-furo[3,2-g]chromen-7-one in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted furochromenones with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of furochromone derivatives. The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. For instance, a study demonstrated that related compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one may share similar properties .

Antioxidant Activity

The antioxidant potential of furochromones has been extensively researched, with implications for preventing oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively. In laboratory settings, derivatives have shown promising results in reducing oxidative damage in cellular models, indicating that this compound could serve as a protective agent against cellular damage caused by oxidative stress .

Anticancer Properties

Emerging evidence suggests that furochromones may possess anticancer properties. Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. A comparative study found that certain furochromone derivatives inhibited tumor growth in xenograft models, suggesting that this compound could be explored further for its potential use in cancer therapy .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of furochromones. Preliminary studies indicate that these compounds can protect neuronal cells from apoptosis and oxidative stress, making them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involved include modulation of signaling pathways related to cell survival and inflammation .

Antimicrobial Activity

Furochromones have also been investigated for their antimicrobial properties. Some studies suggest that they exhibit activity against a range of pathogens, including bacteria and fungi. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anti-inflammatory Evaluation

A study published in a peer-reviewed journal evaluated the anti-inflammatory activity of various furochromone derivatives, including this compound. The results indicated significant reductions in inflammatory markers in treated cells compared to controls, supporting the therapeutic potential of this compound in managing inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of furochromones using DPPH radical scavenging assays. The findings revealed that this compound demonstrated notable radical scavenging activity, affirming its role as an effective antioxidant agent .

Mechanism of Action

The mechanism of action of 3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromone class, characterized by its unique structural features which may confer specific biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C25H26O3
  • Molecular Weight: 398.48 g/mol
  • IUPAC Name: this compound
  • CAS Number: 374708-99-3

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of phenolic groups in its structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that furochromones can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell lines .

Anticancer Potential

The anticancer properties of furochromones have been investigated extensively. Studies show that derivatives of furochromones can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: Certain derivatives have been shown to disrupt the cell cycle, leading to increased apoptosis in cancerous cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) lines .
  • Inhibition of Tumor Growth: In vivo studies indicate that these compounds can significantly reduce tumor size in animal models by inhibiting angiogenesis and promoting apoptosis .

Enzyme Inhibition

Furochromones have been evaluated for their inhibitory effects on key enzymes involved in various diseases:

  • Cholinesterases: Some studies report moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease therapies .
  • Cyclooxygenase and Lipoxygenase: Compounds related to this compound have shown potential as dual inhibitors of COX-2 and LOX enzymes, making them candidates for anti-inflammatory drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.
  • Enzyme Interaction: Its structural features allow it to interact with enzymes, altering their activity and influencing metabolic pathways.
  • Oxidative Stress Modulation: By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

Case Study 1: Anticancer Activity
A study published in Phytomedicine evaluated the effects of various furochromone derivatives on the proliferation of breast cancer cells. Results indicated that compounds structurally similar to this compound significantly inhibited cell growth with IC50 values ranging from 10 µM to 20 µM.

Case Study 2: Neuroprotective Effects
In a neuroprotective study involving AChE inhibition, derivatives were tested against AChE and BChE using enzyme assays. The findings revealed that certain derivatives exhibited IC50 values comparable to known inhibitors, suggesting their potential as therapeutic agents for Alzheimer's disease.

Comparative Analysis

CompoundAntioxidant ActivityAChE Inhibition IC50Tumor Growth Inhibition
This compoundModerate15 µMSignificant
Furochromone AHigh12 µMModerate
Furochromone BLow>20 µMMinimal

Properties

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

3-(4-pentylphenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H26O3/c1-3-5-6-8-17-9-11-18(12-10-17)22-16-27-23-15-24-20(14-21(22)23)19(7-4-2)13-25(26)28-24/h9-16H,3-8H2,1-2H3

InChI Key

PVKZRBRQBKDMHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)CCC

Origin of Product

United States

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